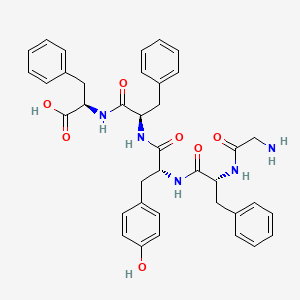

Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine

Description

Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is a synthetic tetrapeptide composed exclusively of D-amino acids. Its sequence includes glycine (Gly) followed by three aromatic residues: D-phenylalanine (D-Phe), D-tyrosine (D-Tyr), and two additional D-Phe residues. The use of D-amino acids confers resistance to proteolytic degradation, enhancing its stability in biological systems compared to L-configured peptides . This peptide is primarily utilized in structural and biochemical research to study peptide stability, receptor interactions, and enzyme-substrate dynamics.

Properties

CAS No. |

644996-90-7 |

|---|---|

Molecular Formula |

C38H41N5O7 |

Molecular Weight |

679.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C38H41N5O7/c39-24-34(45)40-30(20-25-10-4-1-5-11-25)35(46)41-32(22-28-16-18-29(44)19-17-28)36(47)42-31(21-26-12-6-2-7-13-26)37(48)43-33(38(49)50)23-27-14-8-3-9-15-27/h1-19,30-33,44H,20-24,39H2,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H,49,50)/t30-,31-,32-,33-/m1/s1 |

InChI Key |

UEJLQKRULBUNFJ-XEXPGFJZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, D-phenylalanine, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-tyrosine, D-phenylalanine, and D-phenylalanine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Reduction reactions can target disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Specific reagents depending on the desired substitution.

Major Products Formed

Oxidation: Dityrosine and other oxidized derivatives.

Reduction: Reduced peptide with cleaved disulfide bonds.

Substitution: Peptides with modified side chains.

Scientific Research Applications

Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

Industry: Utilized in the development of novel biomaterials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Sequence-Based Comparisons

The peptide’s structural uniqueness lies in its D-amino acid configuration and aromatic residue composition. Key comparisons include:

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (Analog 1)

- Sequence : Gly-D-Phe-D-Tyr-D-Trp-D-Phe

- Structural Difference : Substitution of the fourth residue (D-Phe → D-Trp).

- This may alter receptor-binding specificity or solubility .

L-Amino Acid Counterpart (Gly-L-Phe-L-Tyr-L-Phe-L-Phe)

- Sequence : Gly-L-Phe-L-Tyr-L-Phe-L-Phe

- Structural Difference : L-configuration of all residues.

- Impact : Higher susceptibility to proteolytic cleavage in vivo, reducing functional half-life. L-peptides typically exhibit stronger binding to mammalian receptors but lower stability .

Physicochemical Properties

Functional Implications of Aromatic Residues

- D-Phe and D-Tyr: Contribute to hydrophobic interactions and membrane permeability.

- D-Trp (Analog 1) : Its indole ring supports stronger van der Waals interactions, which could improve binding to targets like serotonin receptors or amyloid fibrils .

Biological Activity

Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids, specifically glycine and four D-amino acids (three D-phenylalanines and one D-tyrosine). This unique composition imparts distinct biological activities and potential applications in various fields, including biochemistry and pharmacology.

Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 695.30 daltons. The synthesis typically employs solid-phase peptide synthesis (SPPS) , which allows for the efficient assembly of peptides while maintaining the integrity of sensitive amino acid sequences. The presence of D-amino acids enhances the stability of the peptide against enzymatic degradation, making it particularly valuable in therapeutic contexts.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets:

- Receptor Binding : The D-amino acid composition may influence binding affinities to receptors compared to their L-counterparts. For instance, D-tyrosine can facilitate interactions with tyrosine kinases, which are crucial in signal transduction pathways involved in cell growth and differentiation.

- Protein-Protein Interactions : Research indicates that peptides with similar structures may exhibit diverse biological activities, including roles in protein-protein interactions, which are essential for cellular signaling and function.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Interaction | Potential binding to tyrosine kinases affecting growth and differentiation pathways |

| Enzyme Modulation | Influences enzyme-substrate specificity due to structural characteristics |

| Protein-Protein Interactions | Involvement in various cellular signaling pathways |

| Stability Against Degradation | Enhanced resistance to proteolytic degradation due to D-amino acid configuration |

Case Studies

- Signal Transduction : A study demonstrated that this compound could modulate the activity of certain kinases, leading to altered cell proliferation rates in vitro. This suggests potential applications in cancer research where modulation of growth pathways is critical.

- Toxicological Assessments : Research on the effects of D-amino acids like D-tyrosine showed that they could inhibit weight gain in animal models when combined with L-phenylalanine. This highlights the importance of understanding the balance between D and L forms in dietary applications .

- Antimicrobial Properties : Preliminary studies indicated that peptides with similar structures might exhibit antimicrobial effects, suggesting potential therapeutic applications in combating bacterial infections.

Research Findings

Recent findings emphasize the importance of the unique sequence and composition of this compound:

- Stability : The D-amino acid configuration provides enhanced stability against enzymatic breakdown, making it suitable for prolonged therapeutic use.

- Biochemical Pathways : The compound has been shown to influence various biochemical pathways through mechanisms such as receptor modulation and enzyme interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.